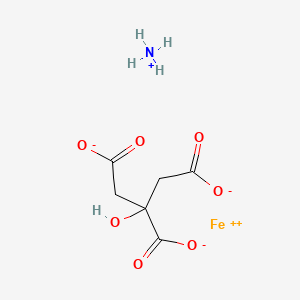

Citric acid, ammonium iron salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

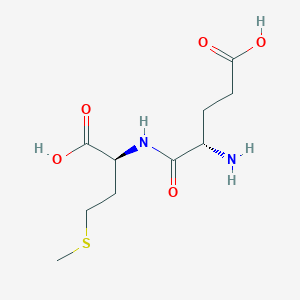

Citric acid, ammonium iron salt, also known as ammonium ferric citrate, is a coordination compound consisting of citric acid, ammonium ions, and ferric ions. This compound is known for its high solubility in water and its ability to act as a chelating agent, binding metal ions and making them soluble. It is commonly used in various industrial and scientific applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of citric acid, ammonium iron salt typically involves the reaction of citric acid with ferric chloride and ammonium hydroxide. The reaction can be represented as follows:

Citric acid+Ferric chloride+Ammonium hydroxide→Ammonium ferric citrate+Water

The reaction conditions usually involve dissolving citric acid in water, followed by the addition of ferric chloride and ammonium hydroxide under controlled pH conditions. The mixture is then stirred and heated to facilitate the formation of ammonium ferric citrate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving additional purification steps such as crystallization and filtration to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Citric acid, ammonium iron salt undergoes various chemical reactions, including:

Oxidation: The ferric ions in the compound can undergo redox reactions, where they are reduced to ferrous ions.

Complexation: The citric acid component can form complexes with other metal ions, enhancing their solubility.

Decomposition: Under certain conditions, the compound can decompose to release ammonia, ferric oxide, and citric acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ferric oxide and citric acid derivatives, while complexation reactions may produce various metal-citrate complexes .

Applications De Recherche Scientifique

Citric acid, ammonium iron salt has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of citric acid, ammonium iron salt involves its ability to chelate metal ions, forming stable complexes. This chelation process enhances the solubility and bioavailability of metal ions, making them more accessible for various biochemical and industrial processes. The compound’s molecular targets include metal ions such as iron, which it binds to through its carboxylate and hydroxyl groups .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ferric citrate: Similar to ammonium ferric citrate but less soluble in water.

Sodium citrate: Another citrate compound used for its chelating properties but does not contain iron.

Potassium citrate: Used for similar applications but with different solubility and reactivity properties.

Uniqueness

Citric acid, ammonium iron salt is unique due to its high solubility in water and its ability to act as both a chelating agent and a source of iron. This makes it particularly useful in applications where both properties are required, such as in medical treatments for iron deficiency and in industrial processes requiring metal ion solubilization .

Propriétés

Key on ui mechanism of action |

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |

|---|---|

Numéro CAS |

7050-19-3 |

Formule moléculaire |

C6H11FeNO7 |

Poids moléculaire |

265.00 g/mol |

Nom IUPAC |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron |

InChI |

InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3 |

Clé InChI |

PLKYGPRDCKGEJH-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Fe+2] |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe] |

Densité |

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |

Key on ui other cas no. |

7050-19-3 |

Description physique |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |

Numéros CAS associés |

1185-57-5 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B1624444.png)

![[(3,4,5-Trimethoxyphenoxy)methyl]oxirane](/img/structure/B1624445.png)